molecular formula C15H10O3 B11869213 2-(5-Methylfuran-2-yl)naphthalene-1,4-dione CAS No. 75689-18-8

2-(5-Methylfuran-2-yl)naphthalene-1,4-dione

Cat. No.: B11869213
CAS No.: 75689-18-8
M. Wt: 238.24 g/mol
InChI Key: VGONAXFBLQJUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methylfuran-2-yl)naphthalene-1,4-dione is an organic compound that belongs to the class of 1,4-naphthoquinones. These compounds are characterized by a quinone ring annulated with an aromatic ring. The presence of a methylfuran group at the 2-position of the naphthalene ring adds unique properties to this compound, making it of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylfuran-2-yl)naphthalene-1,4-dione typically involves the reaction of 5-methylfuran-2-carbaldehyde with 1,4-naphthoquinone under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

Techniques such as crystallization, distillation, and column chromatography are commonly used for purification .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylfuran-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroquinone derivatives, substituted quinones, and other functionalized naphthoquinones .

Scientific Research Applications

2-(5-Methylfuran-2-yl)naphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methylfuran-2-yl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its antimicrobial and anticancer activities. The compound also interacts with various enzymes and proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methylfuran-2-yl)naphthalene-1,4-dione is unique due to the presence of the methylfuran group, which imparts distinct chemical and biological properties.

Properties

CAS No.

75689-18-8

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)naphthalene-1,4-dione

InChI

InChI=1S/C15H10O3/c1-9-6-7-14(18-9)12-8-13(16)10-4-2-3-5-11(10)15(12)17/h2-8H,1H3

InChI Key

VGONAXFBLQJUMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.